
N-(5-amino-2-fluorophenyl)-2-(3-fluorophenoxy)acetamide
Overview
Description
N-(5-amino-2-fluorophenyl)-2-(3-fluorophenoxy)acetamide (NFPA) is an important fluorinated compound that has been used in various scientific research applications. It is a versatile compound that has been used in a wide range of areas, including biochemistry and physiology. NFPA has been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of various drugs. In addition, NFPA has been used in laboratory experiments to investigate the advantages and limitations of various drugs and compounds.
Scientific Research Applications
Synthesis and Characterization
N-(5-amino-2-fluorophenyl)-2-(3-fluorophenoxy)acetamide is a compound of interest in the synthesis of pharmaceuticals and agrochemicals due to its unique structural features. A study by Yang Man-li (2008) synthesized novel derivatives of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides using 3-fluoro-4-cyanophenol as a primary compound. These novel compounds were identified through elemental analysis, IR, and 1H NMR, highlighting their potential in developing new chemical entities with specific biological activities (Yang Man-li, 2008).
Anticancer, Anti-Inflammatory, and Analgesic Activities
The compound has been explored for its biological activities, including anticancer, anti-inflammatory, and analgesic effects. P. Rani, D. Pal, R. Hegde, & S. R. Hashim (2014) developed new chemical entities using a Leuckart synthetic pathway to create a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. These compounds, particularly one denoted as 3c, showed promising anticancer, anti-inflammatory, and analgesic activities in pre-clinical studies, suggesting the potential of N-(5-amino-2-fluorophenyl)-2-(3-fluorophenoxy)acetamide derivatives in therapeutic applications (P. Rani et al., 2014).
Herbicidal Activity
The structural framework of N-(5-amino-2-fluorophenyl)-2-(3-fluorophenoxy)acetamide also lends itself to applications in agriculture. Daoxin Wu et al. (2011) designed and synthesized N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides and evaluated their herbicidal activities. These compounds demonstrated significant herbicidal efficacy against dicotyledonous weeds, highlighting the versatility of N-(5-amino-2-fluorophenyl)-2-(3-fluorophenoxy)acetamide derivatives in both medical and agricultural fields (Daoxin Wu et al., 2011).
properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(3-fluorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c15-9-2-1-3-11(6-9)20-8-14(19)18-13-7-10(17)4-5-12(13)16/h1-7H,8,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPVKDSXNXAXRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC(=O)NC2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



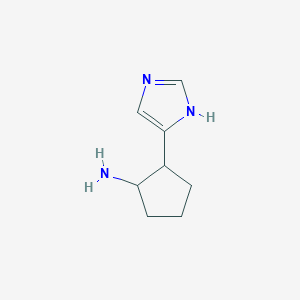
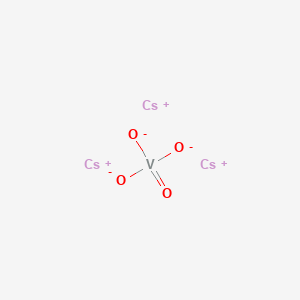
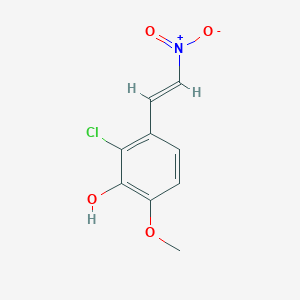
![2,3-Bis[[(Z)-tetracos-15-enoyl]oxy]propyl (Z)-tetracos-15-enoate](/img/structure/B1644309.png)
![1-[4-(Chloromethyl)benzoyl]pyrrolidine](/img/structure/B1644311.png)
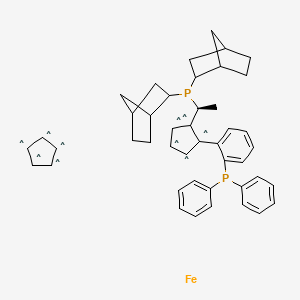
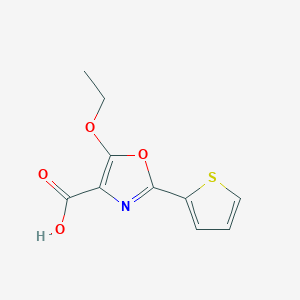



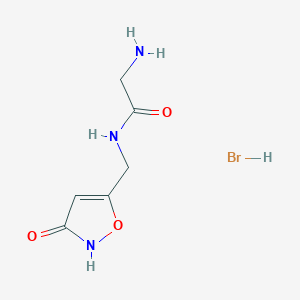
![6-(4-Methyl-1-piperazinyl)-N-(5-methyl-1H-pyrazol-3-YL)-2-[(1Z)-2-phenylethenyl]-4-pyrimidinamine](/img/structure/B1644346.png)

![5-[4-[(2S)-2-(1H-Benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B1644360.png)